4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester
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Overview
Description
4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with various substituents including chloro, ethyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-Pyrrolo[2,3-b]pyridine .
Uniqueness
4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug design .
Properties
Molecular Formula |
C12H11ClF3N3O2 |
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Molecular Weight |
321.68 g/mol |
IUPAC Name |
ethyl 4-chloro-1-ethyl-6-(trifluoromethyl)pyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H11ClF3N3O2/c1-3-19-10-6(5-17-19)8(13)7(11(20)21-4-2)9(18-10)12(14,15)16/h5H,3-4H2,1-2H3 |
InChI Key |
OIZVCZCSEXXFOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=C(C(=C2C=N1)Cl)C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
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